molecular formula C9H14N2O2 B12906920 Acetamide, N-(1-methylethyl)-N-(4-methyl-2-oxazolyl)- CAS No. 57067-95-5

Acetamide, N-(1-methylethyl)-N-(4-methyl-2-oxazolyl)-

Katalognummer: B12906920
CAS-Nummer: 57067-95-5
Molekulargewicht: 182.22 g/mol
InChI-Schlüssel: FHQJBFRBPDBYLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-isopropyl-N-(4-methyloxazol-2-yl)acetamide is a chemical compound with a unique structure that includes an oxazole ring, an isopropyl group, and an acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-N-(4-methyloxazol-2-yl)acetamide typically involves the reaction of 4-methyloxazole with isopropylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 4-methyloxazole is reacted with isopropylamine in the presence of a base such as sodium hydroxide.

    Step 2: The resulting intermediate is then treated with acetic anhydride to form N-isopropyl-N-(4-methyloxazol-2-yl)acetamide.

Industrial Production Methods

In an industrial setting, the production of N-isopropyl-N-(4-methyloxazol-2-yl)acetamide may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-isopropyl-N-(4-methyloxazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxazole compounds.

Wissenschaftliche Forschungsanwendungen

N-isopropyl-N-(4-methyloxazol-2-yl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of N-isopropyl-N-(4-methyloxazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-isopropyl-4-methoxybenzamide: Similar in structure but with a methoxy group instead of an oxazole ring.

    N-isopropyl-2-phenoxyacetamide: Contains a phenoxy group instead of an oxazole ring.

Uniqueness

N-isopropyl-N-(4-methyloxazol-2-yl)acetamide is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

57067-95-5

Molekularformel

C9H14N2O2

Molekulargewicht

182.22 g/mol

IUPAC-Name

N-(4-methyl-1,3-oxazol-2-yl)-N-propan-2-ylacetamide

InChI

InChI=1S/C9H14N2O2/c1-6(2)11(8(4)12)9-10-7(3)5-13-9/h5-6H,1-4H3

InChI-Schlüssel

FHQJBFRBPDBYLF-UHFFFAOYSA-N

Kanonische SMILES

CC1=COC(=N1)N(C(C)C)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.